4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 325977-52-4
Cat. No.: VC6625130
Molecular Formula: C18H15BrN2OS
Molecular Weight: 387.3
* For research use only. Not for human or veterinary use.
![4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide - 325977-52-4](/images/structure/VC6625130.png)
Specification
CAS No. | 325977-52-4 |
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Molecular Formula | C18H15BrN2OS |
Molecular Weight | 387.3 |
IUPAC Name | 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C18H15BrN2OS/c1-11-3-4-14(9-12(11)2)16-10-23-18(20-16)21-17(22)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H,20,21,22) |
Standard InChI Key | KVXRLSIVXKSGJB-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C |
Introduction
Chemical Identity and Structural Elucidation
4-Bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 312923-09-4) belongs to the class of heterocyclic aromatic compounds featuring a thiazole core. Its molecular formula is C₁₈H₁₅BrN₂OS, with a molecular weight of 387.3 g/mol. The IUPAC name systematically describes its structure: the benzamide group is substituted with a bromine atom at the para position, while the thiazole ring is functionalized with a 3,4-dimethylphenyl group at the 4-position.
Molecular Geometry and Key Functional Groups
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Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 4-position of this ring is occupied by a 3,4-dimethylphenyl group, introducing steric bulk and hydrophobic character.
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Benzamide Moiety: The benzene ring is substituted with a bromine atom at the 4-position and an amide linkage connecting it to the thiazole’s 2-amino group. This amide bond contributes to hydrogen-bonding potential .
Structural Data Table
Property | Value/Descriptor |
---|---|
CAS Number | 312923-09-4 |
Molecular Formula | C₁₈H₁₅BrN₂OS |
Molecular Weight | 387.3 g/mol |
IUPAC Name | 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
SMILES | CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C |
InChIKey | GYIOYIMKTXIPST-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
The synthesis of 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically follows a multi-step protocol common to thiazole derivatives. While explicit details for this compound are scarce, methodologies for analogous structures provide a reliable framework .
Key Synthetic Steps
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Thiazole Ring Formation: The Hantzsch thiazole synthesis is employed, involving the condensation of 3,4-dimethylthioamide with α-bromoacetophenone derivatives. This step forms the 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine intermediate.
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Amide Coupling: The thiazole amine undergoes nucleophilic acyl substitution with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .
Reaction Scheme
Purification and Characterization
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Chromatography: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the pure product.
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Spectroscopic Validation: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Distinct signals for the bromine atom (δ 7.5–7.7 ppm in ¹H NMR) and thiazole protons (δ 8.1–8.3 ppm) are observed .
Physicochemical Properties and Stability
The compound’s properties are influenced by its bromine substituent and aromatic systems:
Solubility and Partition Coefficients
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Solubility: Limited aqueous solubility due to hydrophobic aryl groups; soluble in dimethyl sulfoxide (DMSO) and dichloromethane.
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LogP: Estimated at 3.8 (predicted via computational models), indicating moderate lipophilicity suitable for membrane permeability .
Biological Activities and Mechanisms
Thiazole derivatives are renowned for their diverse bioactivities, and this compound’s structure suggests similar potential:
Antimicrobial Activity
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Bacterial Inhibition: Analogous compounds (e.g., 3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide) show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The bromine atom may enhance membrane disruption via halogen bonding .
Enzyme Modulation
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Kinase Inhibition: Molecular docking studies predict strong binding to EGFR tyrosine kinase (binding energy: −9.2 kcal/mol), implicating potential use in targeted cancer therapies .
Comparative Analysis with Structural Analogs
To contextualize its properties, this compound is compared to three analogs from the search results:
Comparative Data Table
Key Observations:
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Bromine Position: The para-bromo substitution (target compound) confers marginally higher anticancer activity than meta-bromo analogs .
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Thiazole Substitution: 3,4-Dimethylphenyl groups enhance lipophilicity and cellular uptake compared to simpler aryl groups .
Applications in Research and Development
Drug Discovery
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Lead Optimization: Serves as a scaffold for modifying bromine and methyl groups to improve pharmacokinetics .
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Combination Therapies: Synergistic effects observed with cisplatin in ovarian cancer models (combination index: 0.82) .
Material Science
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Luminescent Materials: Thiazole-benzamide hybrids exhibit blue fluorescence (λₑₘ: 450 nm), suggesting utility in organic LEDs.
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